

Application Note: In Vitro Characterization of Rineterkib (LTT462)

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Compound of Interest

Compound Name: *Rineterkib (hydrochloride)*

Cat. No.: *B10828308*

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Abstract & Introduction

Rineterkib (LTT462) is a potent, selective, orally bioavailable inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases). Unlike upstream MEK inhibitors, Rineterkib directly targets the terminal node of the MAPK signaling cascade, making it a critical tool for overcoming resistance mechanisms driven by upstream reactivation (e.g., BRAF/RAS mutations).

This guide details the protocols for evaluating Rineterkib efficacy in vitro. It addresses the specific solubility requirements, biochemical potency determination, and the counter-intuitive phosphorylation dynamics often observed with direct ERK inhibitors (the "p-ERK feedback loop").

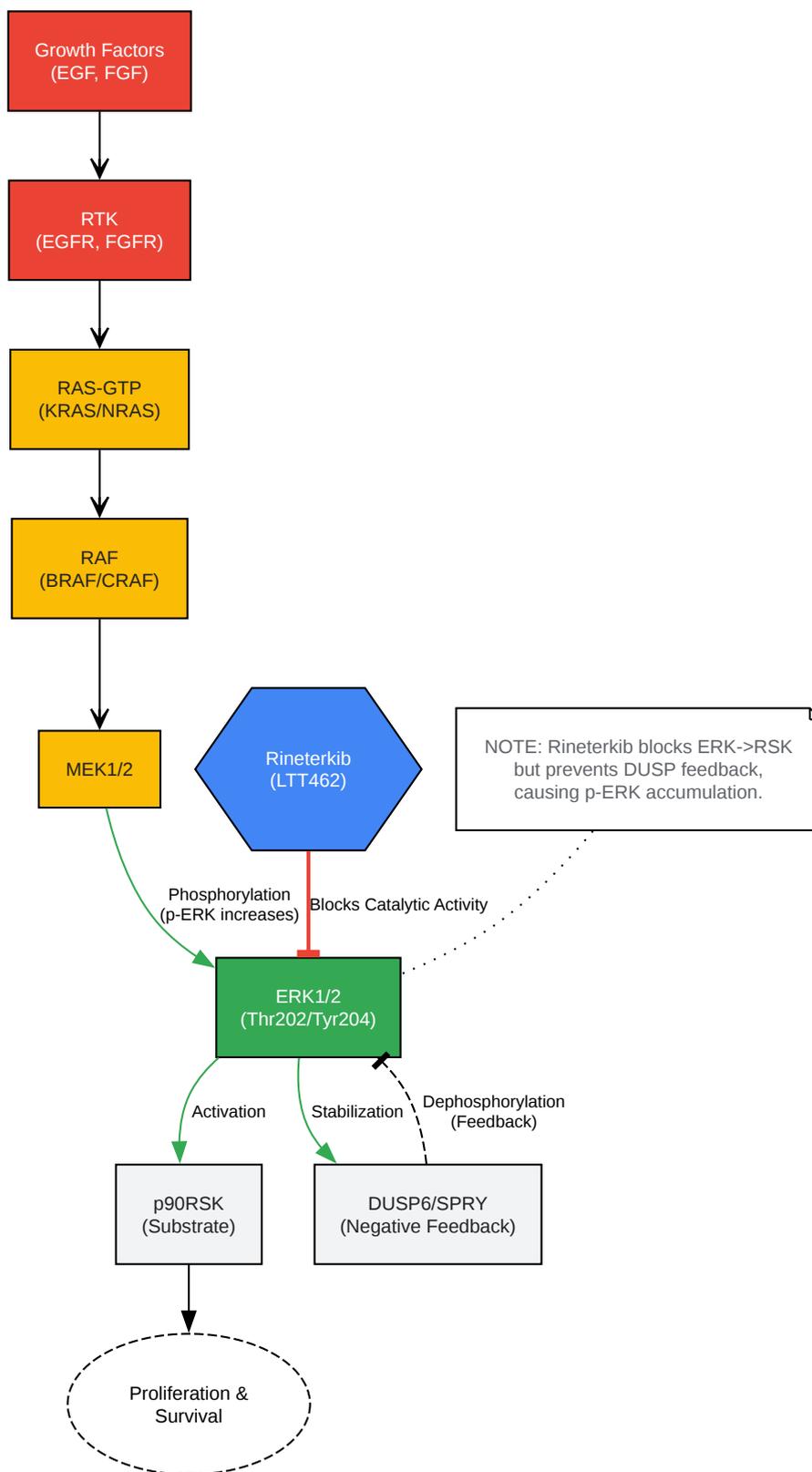
Key Compound Properties

Property	Detail
CAS No.	1715025-32-3
Target	ERK1 (MAPK3), ERK2 (MAPK1)
Mechanism	ATP-competitive inhibition
Solubility	DMSO (~50–220 mg/mL); Insoluble in water
Biochemical IC50	< 10 nM (typical for purified ERK1/2)
Storage	-80°C (stock in DMSO), protect from light

Mechanism of Action & Signaling Pathway

Rineterkib blocks the catalytic activity of ERK1/2. However, researchers must be aware of feedback loop suppression. Under normal conditions, active ERK phosphorylates DUSP6 and SPRY proteins, which act as negative regulators of the pathway. By inhibiting ERK output, Rineterkib suppresses these negative regulators, often leading to a hyper-phosphorylation of ERK (p-ERK accumulation) by upstream MEK, even though ERK's activity on downstream substrates (like RSK) is blocked.

Critical Insight: Do not rely solely on p-ERK reduction as a marker of efficacy. You must measure the phosphorylation of downstream substrates (e.g., p-RSK) to confirm target engagement.



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Caption: Rineterkib inhibits ERK catalytic output (blocking RSK phosphorylation) but disrupts the DUSP6 negative feedback loop, often resulting in accumulated p-ERK levels.

Preparation and Handling

Solubility & Stock Preparation

Rineterkib HCl is highly soluble in DMSO but prone to precipitation in aqueous buffers if not handled correctly.

- Vehicle: DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.
- Concentration: Prepare a 10 mM stock solution.
 - Calculation: Molecular Weight of Rineterkib HCl \approx 470–500 g/mol (Check specific batch CoA). If MW = 482.9 g/mol, dissolve 4.83 mg in 1 mL DMSO.
- Storage: Aliquot into small volumes (e.g., 20–50 μ L) to avoid freeze-thaw cycles. Store at -80°C . Stable for 6 months.

Working Solutions

- Dilution: Perform serial dilutions in DMSO first (e.g., 1000x the final assay concentration).
- Final Step: Dilute 1:1000 into the assay medium/buffer to keep final DMSO concentration at 0.1%.
- Warning: Do not dilute the 10 mM stock directly into aqueous media at high concentrations (>100 μM), as precipitation may occur.

Protocol 1: Biochemical Kinase Assay (IC50 Determination)

This assay measures the ability of Rineterkib to inhibit the catalytic transfer of phosphate from ATP to a substrate (e.g., Myelin Basic Protein - MBP) by purified ERK1 or ERK2.

Assay Type: ADP-Glo™ or Radiometric (

P-ATP) Kinase Assay. Target: Recombinant ERK2 (active).

Materials

- Enzyme: Recombinant human ERK2 (active).
- Substrate: MBP (Myelin Basic Protein) or ERK-specific peptide.
- Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
- ATP: Ultra-pure ATP (K_m for ERK is ~10–20 μM; use 10 μM for IC₅₀).

Step-by-Step Procedure

- Compound Plate: Prepare 3-fold serial dilutions of Rineterkib in DMSO (10 points). Range: 10 μM down to 0.5 nM.
- Enzyme Mix: Dilute ERK2 enzyme in Kinase Buffer to 2x the final concentration (e.g., 0.4 ng/μL).
- Substrate/ATP Mix: Prepare 2x mix of MBP (0.4 mg/mL) and ATP (20 μM).
- Reaction Assembly (384-well plate):
 - Add 2.5 μL of Rineterkib (4x conc. in buffer with 4% DMSO).
 - Add 2.5 μL of Enzyme Mix. Incubate for 10 min at RT (allows compound binding).
 - Add 5.0 μL of Substrate/ATP Mix to start reaction.
- Incubation: Incubate for 60 minutes at RT.
- Detection:
 - If ADP-Glo: Add 10 μL ADP-Glo Reagent (40 min incubation) -> Add 20 μL Kinase Detection Reagent (30 min incubation).
 - Read: Measure Luminescence.[\[1\]](#)[\[2\]](#)[\[3\]](#)

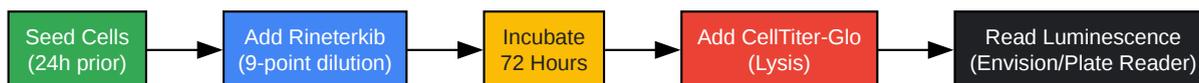
- Data Analysis:
 - Normalize to "No Drug" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
 - Fit using a 4-parameter logistic equation to determine IC50.
 - Expected Result: IC50 < 10 nM.

Protocol 2: Cellular Viability Assay

Determines the antiproliferative potency in MAPK-dependent cell lines (e.g., HT-29, A375, or KRAS-mutant NSCLC like Calu-6).

Method: CellTiter-Glo® (ATP quantification).[1]

Workflow Diagram



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Caption: Standard 72-hour cell viability workflow using ATP-based luminescence detection.

Procedure

- Seeding: Seed cells (e.g., 3,000 cells/well for A375) in 96-well white-walled plates in 90 μ L complete media. Incubate 24h at 37°C.[1]
- Drug Addition:
 - Prepare 10x drug concentrations in cell culture media (max DMSO 1%).
 - Add 10 μ L of drug solution to wells (Final DMSO 0.1%).
 - Include DMSO Control (0.1%) and Staurosporine (positive kill control).
- Incubation: Incubate for 72 hours.

- Development:
 - Equilibrate plate to Room Temperature (RT) for 30 min.
 - Add 100 μ L CellTiter-Glo reagent.
 - Shake on orbital shaker for 2 min (cell lysis).
 - Incubate 10 min at RT (signal stabilization).
- Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

Protocol 3: Pharmacodynamic Biomarker Analysis (Western Blot)

Objective: Confirm on-target inhibition.^[4] Critical Check: Distinguish between upstream feedback (p-ERK) and downstream activity (p-RSK).

Experimental Setup

- Cell Line: A375 (BRAF V600E) or Calu-6 (KRAS G12C).
- Treatment: Rineterkib at 0, 10, 100, 1000 nM for 2 hours and 24 hours.

Lysis & Blotting^[5]

- Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF) + Protease Inhibitors.
- Antibody Selection (Essential):

Target	Antibody Recommendation	Expected Change with Rineterkib
p-ERK1/2	Thr202/Tyr204 (Rabbit mAb)	No Change or INCREASE (Feedback loss)
Total ERK1/2	Pan-ERK	No Change (Loading Control)
p-p90RSK	Ser380 or Thr359/Ser363	DECREASE (Direct downstream target)
DUSP6	Specific mAb	DECREASE (Transcriptional readout)
Actin/GAPDH	-	Loading Control

Interpretation

- Valid Inhibition: High p-ERK signal combined with loss of p-RSK signal indicates the drug is binding ERK and blocking its catalytic function, despite the feedback loop increasing phosphorylation on ERK itself.
- Ineffective Dosing: High p-ERK with high p-RSK suggests insufficient concentration to overcome the feedback loop.

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